

A Spectroscopic Comparison of Hexaamminenickel(II) with Other Nickel Ammine Complexes

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Compound of Interest

Compound Name: *hexaamminenickel(II)*

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This guide provides an objective spectroscopic comparison of the **hexaamminenickel(II)** complex, $[\text{Ni}(\text{NH}_3)_6]^{2+}$, with its common analogue, the hexaquanickel(II) complex, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$. The comparison is supported by experimental data from UV-Visible and Infrared spectroscopy, offering insights into the electronic structure and bonding within these coordination compounds.

Spectroscopic Data Summary

The electronic and vibrational spectroscopic data for **hexaamminenickel(II)** and hexaquanickel(II) are summarized below. These values highlight the differences in ligand field strength and the nature of the metal-ligand bond.

Complex	Color	UV-Vis λ_{max} (nm)	Key IR Frequencies (cm^{-1})	Bond Type
$[\text{Ni}(\text{NH}_3)_6]^{2+}$	Violet/Pale Blue[1][2]	360, 590[1]	~325 (Ni-N stretch)	Ni-N
$[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$	Green[1]	450, 700[1]	Not specified	Ni-O

Comparative Analysis

The spectroscopic differences between $[\text{Ni}(\text{NH}_3)_6]^{2+}$ and $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ are primarily explained by ligand field theory, which describes how the interaction between the central metal ion and the surrounding ligands affects the d-orbital energies.^{[3][4][5]}

UV-Visible Spectroscopy

The colors of transition metal complexes arise from the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition).^[6] The energy required for this transition, and thus the wavelength of light absorbed, is determined by the crystal field splitting energy (Δ_o).

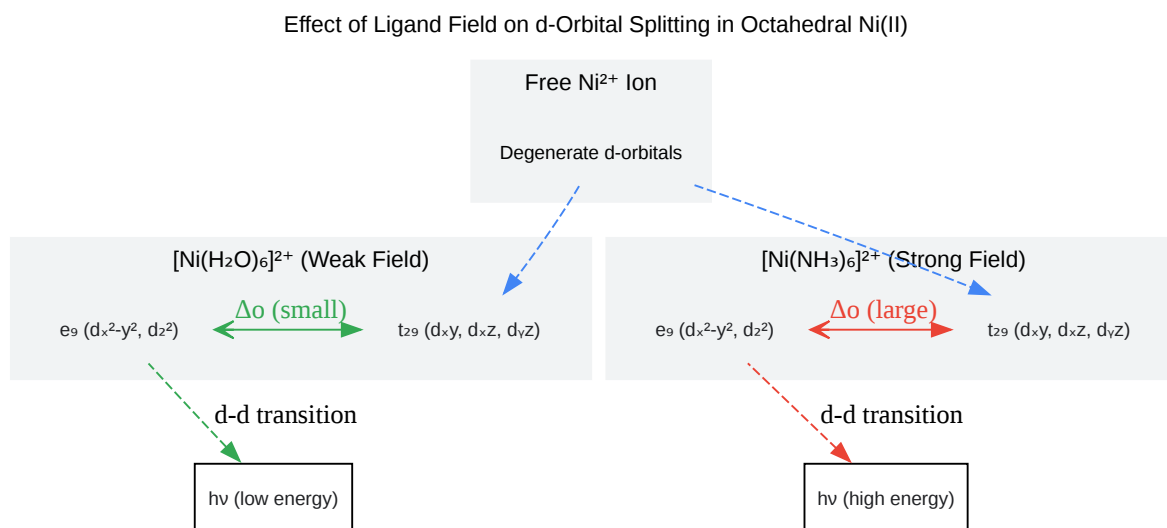
In the case of these nickel(II) complexes, ammonia (NH_3) is a stronger field ligand than water (H_2O), according to the spectrochemical series.^[7] A stronger field ligand causes a larger energy splitting (Δ_o) between the d-orbitals. Consequently, $[\text{Ni}(\text{NH}_3)_6]^{2+}$ requires higher energy (shorter wavelength) light to promote a d-electron compared to $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$. This is observed experimentally where the absorption peaks for the hexaammine complex are at shorter wavelengths (360 nm, 590 nm) compared to the hexaaqua complex (450 nm, 700 nm).^[1] This phenomenon is known as a "blue shift" in the absorption spectrum upon substituting water ligands with ammonia.

Infrared Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecules, including the metal-ligand bonds. The coordination of ammonia to the nickel(II) ion in $[\text{Ni}(\text{NH}_3)_6]^{2+}$ is confirmed by the presence of a characteristic Ni-N stretching frequency.^[8] A shift in the vibrational frequency of the ligand's bonds upon coordination can also be observed. For instance, the coordination of an azomethine nitrogen to a metal ion typically causes a shift to a lower frequency for the C=N stretching band.^{[9][10]} Similarly, the presence of coordinated water molecules can be identified by specific vibrational bands.

Visualization of Ligand Field Splitting

The following diagram illustrates the effect of a weak field ligand (H_2O) versus a strong field ligand (NH_3) on the d-orbital splitting of an octahedral Ni(II) ion. The larger splitting energy (Δ_o) for the ammine complex results in the absorption of higher energy photons.



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Ligand field splitting in Ni(II) complexes.

Experimental Protocols

Synthesis of Hexaamminenickel(II) Chloride $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$

This protocol is adapted from established synthesis procedures.^{[11][12][13][14]}

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Concentrated aqueous ammonia (NH_3)
- Deionized water
- Ethanol or Acetone
- Beakers, glass stirring rod, ice bath, Buchner funnel, and filtration apparatus

Procedure:

- Weigh approximately 4.0-4.5 g of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and dissolve it in about 10 mL of deionized water in a beaker.[\[11\]](#)[\[12\]](#) The solution will be green, characteristic of the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ ion.[\[13\]](#)
- In a fume hood, slowly add concentrated aqueous ammonia to the nickel chloride solution while stirring continuously.[\[12\]](#)[\[13\]](#) A precipitate may initially form but will redissolve to form a deep blue solution, which then yields violet crystals of the product.
- Continue adding ammonia until the final volume is approximately 50 mL.[\[12\]](#)
- Allow the solution to stand for 15-20 minutes to ensure complete precipitation.[\[13\]](#) Cool the beaker in an ice bath to maximize crystal formation.[\[12\]](#)
- Collect the violet crystals by vacuum filtration using a Buchner funnel.[\[12\]](#)[\[13\]](#)
- Wash the collected crystals first with a small amount of ice-cold concentrated ammonia, followed by a wash with ethanol or acetone to facilitate drying.[\[12\]](#)[\[13\]](#)
- Dry the product by continuing to draw air through the funnel for at least 15 minutes.[\[11\]](#)[\[12\]](#)
The final product is the violet crystalline solid, $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$.

UV-Visible Spectroscopy

This is a general procedure for obtaining the absorption spectrum of a nickel complex.[\[15\]](#)[\[16\]](#)
[\[17\]](#)[\[18\]](#)

Apparatus:

- UV-Vis Spectrophotometer
- Quartz cuvettes (typically 1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of the nickel complex (e.g., $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$ or $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) of a known concentration in a suitable solvent (typically deionized water).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
- Calibrate the spectrophotometer by running a baseline with a cuvette filled with the pure solvent (the "blank").
- Fill a clean cuvette with the sample solution and place it in the spectrophotometer.
- Scan the absorbance of the sample across the desired wavelength range (e.g., 300-800 nm for visible spectra).^{[15][19]}
- Record the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

This protocol describes the analysis of solid-state samples.

Apparatus:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Sample holder (e.g., for KBr pellets or ATR)

Procedure:

- Ensure the sample is completely dry to avoid interference from water bands.
- Prepare the sample for analysis. A common method is the KBr pellet technique:
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a transparent pellet using a hydraulic press.

- Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
- Place the sample (pellet or on the ATR crystal) in the spectrometer.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Identify the characteristic vibrational bands, paying special attention to the low-frequency region where metal-ligand stretches typically appear.

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